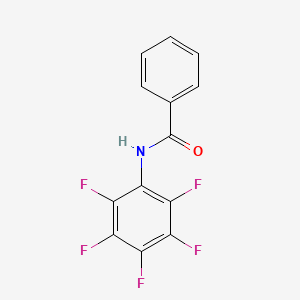

N-(pentafluorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3,4,5,6-pentafluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5NO/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(20)6-4-2-1-3-5-6/h1-5H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIXJNYWUQKTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Pentafluorophenyl Benzamide and Its Derivatives

Catalytic Approaches to Amide Bond Formation with Pentafluorophenylaniline

The formation of the amide bond between a carboxylic acid and pentafluoroaniline is a key step in the synthesis of N-(pentafluorophenyl)benzamide. Catalytic methods offer significant advantages over traditional stoichiometric approaches, providing milder reaction conditions and improved efficiency.

Transition metal catalysis has proven to be a powerful tool for the formation of C-N bonds. acs.org While specific examples for the direct amidation of benzoic acid with pentafluoroaniline are not extensively detailed in the provided results, the general principles of transition metal-catalyzed amidation are well-established. ucl.ac.ukucl.ac.uksigmaaldrich.com These reactions often involve the activation of the carboxylic acid or the amine component by a metal catalyst. For instance, ruthenium-catalyzed dehydrogenative coupling of alcohols and amines to form amides has been reported, which could potentially be adapted for this transformation. sigmaaldrich.com Similarly, palladium-catalyzed cross-coupling reactions, famously known as the Buchwald-Hartwig amination, are a cornerstone of C-N bond formation, although they typically involve aryl halides rather than carboxylic acids. acs.org The development of catalytic systems that can directly couple carboxylic acids and amines is an active area of research, driven by the desire for more sustainable and atom-economical processes. ucl.ac.ukucl.ac.uk

A notable transition-metal-free approach involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the transamidation of amides and the amidation of esters at room temperature. nih.gov This method has been shown to be effective for a wide range of substrates, including challenging ones like pentafluoroaniline. nih.gov

Organocatalysis has emerged as a powerful alternative to metal-based systems, often offering milder reaction conditions and avoiding the use of toxic or expensive metals. beilstein-journals.org N-Heterocyclic carbenes (NHCs) have been employed as catalysts for the amidation of aldehydes. rsc.orgresearchgate.net A tandem reaction protocol involving NHC-catalyzed oxidative phenolic ester formation followed by aminolysis can be utilized to synthesize amides from aldehydes. rsc.org Additionally, an iodoalkyne bearing a pentafluorophenyl group has been shown to be effective in the catalytic activation of thioamides through halogen bonding. chiba-u.jp While direct application to this compound synthesis from benzoic acid is not explicitly described, these organocatalytic methods highlight the potential for developing metal-free strategies for this transformation.

Functionalization and Derivatization Strategies for this compound Scaffolds

The this compound scaffold can be further modified to introduce additional functional groups, leading to a diverse range of derivatives.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgharvard.edu The amide group in this compound can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho-position of the benzoyl ring by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

While specific examples for this compound are not detailed, the general principle is well-established for other benzamides. nih.gov For instance, a similar strategy has been used in the synthesis of salicylaldehydes via directed ortho-lithiation of in situ N-silylated O-aryl N-isopropylcarbamates. organic-chemistry.org

C-H activation has become a transformative tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. tcichemicals.com The N-pentafluorophenyl benzamide (B126) group has been effectively utilized as a directing group in transition metal-catalyzed C-H activation reactions. nih.govresearchgate.net

Rhodium(III)-catalyzed C-H activation has been a particularly fruitful area of research. The N-pentafluorophenyl benzamide directing group has been shown to be crucial for achieving catalytic turnovers in the Rh(III)-catalyzed oxidative olefination of arenes and heteroarenes with air as the sole oxidant. nih.gov This methodology is compatible with a variety of olefin coupling partners.

Furthermore, the development of new ligands has expanded the scope of these reactions. For example, 2-methylquinoline (B7769805) has been identified as a ligand that can accelerate the Rh(III)-catalyzed ortho-C-H amination of N-pentafluorophenylbenzamides with free amines. nih.govsci-hub.st This approach overcomes some of the limitations associated with palladium(II)-catalyzed C-H amination reactions. nih.gov

The N-polyfluoroaryl benzamide directing groups have also been found to be effective in Pd(II)-catalyzed C(sp3)–H activation/olefination reactions. nih.gov The table below summarizes selected examples of C-H functionalization reactions directed by the N-pentafluorophenylbenzamide group.

| Catalyst System | Coupling Partner | Product Type | Reference |

| [RhCp*Cl2]2 / Air | Alkenes | Olefination Products | nih.gov |

| Rh(III) / 2-Methylquinoline | Amines | Amination Products | nih.govsci-hub.st |

| Pd(OAc)2 | Alkenes | Olefination Products | nih.gov |

Annulation reactions provide a powerful means to construct cyclic structures. While specific examples of regioselective annulation reactions starting directly from N-pentafluorophenylbenzamides were not found in the search results, the use of related structures in such transformations is well-documented. For instance, rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones has been developed for the synthesis of imidazoles and pyrroles. nih.gov This highlights the potential for using N-pentafluorophenylbenzamide derivatives in similar cyclization strategies. The development of annulation reactions involving this scaffold would provide access to novel heterocyclic compounds with potential applications in various fields.

Synthesis of Polymeric this compound Analogues

The incorporation of the this compound moiety into polymer structures has been explored to create materials with unique properties, such as high thermal stability and reactivity for post-polymerization modification. The highly reactive nature of the pentafluorophenyl group facilitates various chemical transformations, making these polymers valuable platforms for advanced materials.

One notable approach involves the ring-opening metathesis polymerization (ROMP) of monomers containing the N-pentafluorophenyl group. For instance, N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide has been synthesized and subsequently polymerized using ruthenium-based catalysts like bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride. scirp.org This method allows for the creation of high molecular weight copolymers. The pentafluorophenyl moieties in these polymers are particularly susceptible to nucleophilic aromatic substitution, providing a pathway for further functionalization. scirp.org For example, these polymers can be modified by reaction with sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate to produce novel ionomers. scirp.org

Another significant strategy focuses on the synthesis of poly(p-benzamide)s, where the reactivity of pentafluorophenyl esters is harnessed. The use of a highly reactive pentafluorophenol (B44920) ester has been shown to produce high molecular weight poly(p-benzamide)s, with molecular weights reaching up to 50,000 Da. researchgate.net This method has proven effective for the polymerization of aromatic para-amino acid ester derivatives. researchgate.net Mechanistic studies have been crucial in identifying and mitigating side reactions to achieve these high molecular weights. researchgate.net The resulting polymers, such as those derived from the chain-growth polycondensation of pentafluorophenyl-4-amino benzoate (B1203000) derivatives, can exhibit controlled molecular weights and narrow polydispersity. researchgate.net

The table below summarizes representative data from the synthesis of these polymeric analogues.

Table 1: Synthesis of Polymeric Analogues

| Monomer/Precursor | Polymerization Method | Catalyst/Reagent | Resulting Polymer | Molecular Weight (Mn) | Reference |

|---|---|---|---|---|---|

| N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide | Ring-Opening Metathesis Polymerization (ROMP) | Bis(tricyclohexylphosphine) benzylidene ruthenium(IV) dichloride | Polynorbornene dicarboximide with pendant pentafluorophenyl groups | High molecular weight | scirp.org |

| Pentafluorophenyl-4-amino benzoate derivative | Chain-growth Polycondensation | LiTMP (base) | Poly(p-benzamide) | Up to 50,000 Da | researchgate.net |

Stereoselective and Regioselective Synthesis of Related Benzamide Systems

While direct stereoselective and regioselective syntheses focusing exclusively on this compound are specific, broader methodologies developed for related benzamide systems are highly relevant and demonstrate advanced synthetic control. These methods often utilize directing groups and specialized catalysts to achieve high selectivity.

A significant advancement in regioselective synthesis is the nickel-catalyzed ortho-C–H glycosylation of 8-aminoquinoline (B160924) benzamides. rsc.orgresearchgate.net This method provides C-aryl glycosides with high regioselectivity and excellent α-selectivity for the glycosidic bond. rsc.org The 8-aminoquinoline group acts as a bidentate directing group, facilitating the selective activation of the ortho-C–H bond of the benzamide ring. This reaction demonstrates broad functional group compatibility. rsc.org

Another powerful technique for achieving regioselectivity is the BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides. acs.org This process results in the exclusive N-cyclization to form isoindolin-1-ones in good to excellent yields (38–94%). acs.org Notably, the products exhibit a Z-stereochemistry across the newly formed C=C double bond, demonstrating high stereoselectivity. acs.org The reaction proceeds through a proposed vinylic anion or an intimate ion pair intermediate. acs.org

Furthermore, substrate-dependent stereoselective syntheses have been developed. For example, the reaction of pyridinamide precursors with various alkynes can furnish pyrrolo[3,4-b]pyridin-5-ones with Z-selectivity across the exocyclic double bond. bohrium.com In contrast, treating different benzamides with 2-ethynyl pyridine (B92270) under similar conditions can yield (E)-pyridylisoindoline-1-ones as the major isomer, highlighting the subtle control exerted by the substrate structure. bohrium.com

The table below presents findings from these selective synthetic methods for benzamide-related systems.

Table 2: Stereoselective and Regioselective Synthesis of Benzamide Derivatives

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Selectivity | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Aminoquinoline benzamides | ortho-C–H Glycosylation | Nickel catalyst | C-Aryl glycosides | High regioselectivity, excellent α-selectivity | Not specified | rsc.orgresearchgate.net |

| 2-(1-Alkynyl)benzamides | Iodoaminocyclization | n-BuLi-I₂/ICl | (Z)-Isoindolin-1-ones | High Z-stereoselectivity | 38–94% | acs.org |

| Pyridinamide precursor + Alkyne | Cyclization | Silicomolybdic acid | Pyrrolo[3,4-b]pyridin-5-one | Z-selectivity | Not specified | bohrium.com |

| Benzamide + 2-Ethynyl pyridine | Cyclization | Silicomolybdic acid | (E)-Pyridylisoindoline-1-one | E-selectivity (major isomer) | Not specified | bohrium.com |

Sophisticated Spectroscopic and Crystallographic Elucidation of N Pentafluorophenyl Benzamide Structures

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(pentafluorophenyl)benzamide in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the chemical environment of each atom can be obtained.

¹H NMR spectroscopy provides information on the protons in the molecule. For a related compound, N-(pyrimidin-2-yl)pentafluorobenzamide, the proton of the amide group (N-H) appears as a singlet at 10.67 ppm. nd.edu The protons on the pyrimidine (B1678525) ring are observed as a triplet at 7.11 ppm and a doublet at 8.62 ppm. nd.edu

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In one study of a derivative, the ¹⁹F NMR spectrum in a chloroform-d/CFCl₃ solution at 25°C showed distinct signals for the fluorine atoms on the pentafluorophenyl ring. nd.edu The ortho-fluorines appeared as a singlet at -141.4 ppm, the para-fluorine as a singlet at -152.0 ppm, and the meta-fluorines as a singlet at -161.4 ppm. nd.edu The presence of cis and trans conformers can lead to separate sets of signals. For instance, the trans conformer of a similar compound exhibited ¹⁹F chemical shifts at -139.9 ppm, -149.4 ppm, and -159.4 ppm, while the cis conformer showed shifts at -141.7 ppm, -151.7 ppm, and -161.1 ppm. nd.edu

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | Amide (N-H) | 10.67 | singlet | nd.edu |

| ¹H | Aromatic (CH) | 7.11 | triplet | nd.edu |

| ¹H | Aromatic (CH) | 8.62 | doublet | nd.edu |

| ¹⁹F | ortho-F | -141.4 | singlet | nd.edu |

| ¹⁹F | para-F | -152.0 | singlet | nd.edu |

| ¹⁹F | meta-F | -161.4 | singlet | nd.edu |

Note: Data is for a closely related derivative, N-(pyrimidin-2-yl)pentafluorobenzamide, and serves as a representative example.

The electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl ring significantly influences the electronic environment of the molecule. This leads to considerable chemical shift anisotropy, where the magnetic shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. Analysis of the shielding tensor provides a more complete understanding of the electronic structure than the isotropic chemical shift alone. In fluorinated systems, the large chemical shift dispersion of ¹⁹F nuclei makes this analysis particularly powerful for probing subtle structural and electronic effects.

Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assigning the complex spectra of this compound and determining its conformational preferences in solution. These experiments reveal through-bond and through-space correlations between different nuclei, allowing for the unambiguous assignment of proton, carbon, and fluorine signals. Variable temperature NMR studies can be employed to investigate the dynamics of conformational changes, such as rotation around the amide C-N bond, which can be hindered. nd.edu The existence of cis and trans rotamers in solution has been observed for related N-aryl amides, with the equilibrium being influenced by the solvent. nd.edu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful techniques for identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule.

Key vibrational bands in the FT-IR and FT-Raman spectra include:

N-H stretching: The N-H stretching vibration of the amide group typically appears as a strong and broad band in the FT-IR spectrum. A red shift in this band can indicate weakening of the N-H bond due to hydrogen bonding. researchgate.net

C=O stretching: The carbonyl (C=O) stretching mode is a prominent feature in both IR and Raman spectra and is sensitive to the electronic environment and intermolecular interactions. researchgate.net

Aromatic C-H and C-C stretching: Vibrations associated with the benzoyl and pentafluorophenyl rings appear in characteristic regions of the spectrum.

C-F stretching: The strong C-F stretching vibrations of the pentafluorophenyl ring are expected to be observed in the fingerprint region of the IR spectrum.

The combination of FT-IR and FT-Raman spectroscopy provides complementary information. nih.gov For instance, the simultaneous activation of the C=O stretching mode in both spectra can suggest charge transfer interactions through a π-conjugated system. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Amide-Containing Aromatic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Reference |

| N-H Stretch | 3156-3416 | FT-IR | researchgate.net |

| C=O Stretch | ~1650 | FT-IR, FT-Raman | researchgate.net |

| C-H in-plane bend | 1227-1308 | FT-IR, FT-Raman | researchgate.net |

| C-H out-of-plane bend | 1027-1107 | FT-Raman | researchgate.net |

Note: Ranges are based on related benzamide (B126) structures and provide a general guide.

Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Pattern Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern. In ESI-MS, the molecule is ionized, typically by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For a related derivative, N-(pyrimidin-2-yl)pentafluorobenzamide, a molecular ion peak (M+) was observed at an m/z of 290. nd.edu

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. google.com Cleavage of the amide bond is a common fragmentation pathway for amides, leading to the formation of characteristic fragment ions corresponding to the benzoyl and pentafluorophenylaniline moieties. libretexts.org Analysis of these fragments helps to confirm the connectivity of the molecule.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Studies on similar molecules, such as N-benzyl-2,3,4,5,6-pentafluorobenzamide, reveal important structural features. In this analogue, the dihedral angle between the planes of the pentafluorophenyl and phenyl rings was found to be 18.34 (5)°. researchgate.netnih.gov The crystal structure of this compound and its derivatives often reveals a non-planar conformation.

The way molecules of this compound pack in the crystal lattice is determined by a variety of intermolecular interactions. These interactions are crucial for the stability of the crystal structure.

A dominant feature in the crystal packing of related benzamides is the formation of intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules. researchgate.net This hydrogen bonding often leads to the formation of one-dimensional chains or more complex networks. dcu.ie In the structure of N-benzyl-2,3,4,5,6-pentafluorobenzamide, these N-H···O hydrogen bonds connect the molecules into infinite chains. researchgate.netnih.gov

Other significant intermolecular contacts can include:

π-π stacking: Face-to-face stacking interactions between the aromatic phenyl and pentafluorophenyl rings can contribute to the crystal packing. researchgate.net

C-H···F and C-H···O interactions: Weak hydrogen bonds involving the aromatic C-H groups and the fluorine or oxygen atoms of neighboring molecules also play a role in stabilizing the crystal structure. mdpi.com

Halogen bonding: Interactions involving the fluorine atoms of the pentafluorophenyl ring can also be present.

The analysis of these intermolecular contacts provides insight into the supramolecular chemistry of this compound and how it self-assembles in the solid state.

Advanced Computational and Theoretical Investigations of N Pentafluorophenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric characteristics of N-(pentafluorophenyl)benzamide. rsc.org DFT calculations, particularly using the B3LYP method with various basis sets, have been instrumental in optimizing the molecule's geometry, analyzing its molecular orbitals, and mapping its electrostatic potential. researchgate.netdergipark.org.trnih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the chemical reactivity and electronic properties of this compound. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap generally suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.govresearchgate.net

For a related Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO and LUMO energy values are -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV. nih.gov This small gap indicates a high potential for chemical reactivity and biological activity. nih.gov The distribution of these orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack.

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -0.26751 | nih.gov |

| ELUMO | -0.18094 | nih.gov |

| Energy Gap (ΔE) | -0.08657 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.govcore.ac.uk The MEP surface is color-coded to represent different electrostatic potential values. nih.gov Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govcore.ac.uk

In a study of a similar compound, the MEP surface color code ranged from -4.618e⁻³ to +4.618e⁻³. nih.gov The negative potential was concentrated around electronegative atoms, while positive potential was found near hydrogen atoms. nih.gov This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plotting for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed to investigate the nature of chemical bonds and non-covalent interactions within this compound. nih.gov QTAIM analyzes the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize interactions. researchgate.netscirp.org The presence of a bond critical point (BCP) between two atoms is indicative of a chemical bond. nih.gov

NCI analysis, based on the reduced density gradient (RDG), is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. nih.govnih.gov The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix helps to distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. nih.gov These methods provide a detailed picture of the bonding environment and the forces that govern the molecular structure.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

For a related compound, (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, Hirshfeld analysis revealed that F···H/H···F contacts contributed to 36.6% of the surface area, while F···F contacts accounted for 13.6%. nih.gov O···H/H···O and H···H contacts made smaller contributions of 4.6% and 5.7%, respectively. nih.gov These analyses are crucial for understanding the packing of molecules in a crystal and the forces that stabilize the crystal lattice.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, primarily DFT, are also used to predict spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. dergipark.org.trnih.gov

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr These calculated shifts, when compared with experimental spectra, aid in the structural elucidation of the molecule. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of the Infrared (IR) spectrum can be computed theoretically. researchgate.net These calculated spectra are often scaled to better match experimental results and are used to assign the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) region. dergipark.org.trnih.gov These calculations provide information about the electronic transitions between molecular orbitals, helping to interpret the observed absorption bands. nih.gov

Mechanistic Computational Studies of Reactions Involving this compound

This compound has emerged as a highly effective directing group in transition metal-catalyzed C-H activation reactions. Its utility is highlighted in the Rh(III)-catalyzed oxidative olefination of arenes and heteroarenes, where it is crucial for achieving catalytic turnovers using air as the sole oxidant. nih.govrsc.orgnih.govrsc.org This process offers a greener and more atom-economical route for the synthesis of complex organic molecules. nih.gov

Transition State Characterization and Reaction Pathway Elucidation

The generally accepted mechanism for the Rh(III)-catalyzed C-H olefination reaction directed by this compound involves several key steps. The proposed pathway begins with the coordination of the amide to the rhodium(III) catalyst, followed by an ortho-C-H bond activation to form a rhodacycle intermediate. nih.govrsc.org Subsequent coordination of an olefin, migratory insertion, and β-hydride elimination lead to the olefinated product. nih.gov The catalytic cycle is completed by the reoxidation of Rh(I) to Rh(III) by molecular oxygen. nih.govrsc.org

However, detailed theoretical characterizations of the transition states for each of these elementary steps are not available in the public literature. Such studies would involve locating the saddle points on the potential energy surface for key transformations, such as the C-H activation step and the migratory insertion. The structures of these transition states are critical for a fundamental understanding of the reaction's selectivity and efficiency. Without these computational results, a definitive elucidation of the reaction pathway from a theoretical standpoint remains an open area for research.

Energy Barriers and Kinetic Profile Calculations

A complete kinetic profile of a reaction is derived from the calculated energy barriers (activation energies) of its constituent steps. For the reactions involving this compound, specific data on these energy barriers are not present in the reviewed literature. A comprehensive computational study would provide the Gibbs free energy profile of the entire catalytic cycle, identifying the rate-determining step and offering insights into how the this compound directing group influences the kinetics of the reaction.

The electron-withdrawing nature of the pentafluorophenyl group is believed to play a significant role in the catalytic process, potentially by modulating the acidity of the N-H bond or the electronic properties of the metal center. nih.govrsc.org However, without quantitative data from computational models, these effects cannot be precisely described.

The following table outlines the type of data that would be expected from such a computational study, but which is currently unavailable:

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Catalyst-Substrate Coordination | TS_coord | Data not available |

| C-H Activation | TS_C-H | Data not available |

| Olefin Insertion | TS_insertion | Data not available |

| β-Hydride Elimination | TS_β-H | Data not available |

| Catalyst Reoxidation | TS_reox | Data not available |

| This table is illustrative of the data required for a complete computational analysis, which is not currently available in the public domain for this compound. |

Supramolecular Chemistry and Non Covalent Interactions of N Pentafluorophenyl Benzamide

Hydrogen Bonding Networks in N-(pentafluorophenyl)benzamide Systems

In the crystalline state, N-arylbenzamides, including those with perfluorinated rings, demonstrate a strong propensity to form robust hydrogen bonding networks. The primary interaction is the N-H···O=C hydrogen bond between the amide groups of adjacent molecules. This interaction is a dominant force in the self-assembly process, often leading to the formation of one-dimensional chains or tapes. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) analysis has confirmed the significant contribution of the N-H···O=C hydrogen bond to the stability of crystals containing phenyl-perfluorophenyl amides. rsc.org In a cocrystal system involving N-phenylbenzamide and pentafluoro-N-(perfluorophenyl)benzamide, the strength of this amide-amide hydrogen bond was found to be substantial, with a calculated stabilization energy of -11 kcal mol⁻¹. rsc.org This value is notably high when compared to similar amide-linked cocrystals in the Cambridge Structural Database, underscoring the strength of this interaction in directing the crystal packing. rsc.org

Arene-Perfluoroarene Interactions (π-π Stacking) in Crystalline Architectures

A key feature of the supramolecular chemistry of this compound is the arene-perfluoroarene (π-π) stacking interaction. This occurs between the electron-rich benzoyl ring and the electron-deficient pentafluorophenyl ring of adjacent molecules. The electrostatic complementarity between the quadrupoles of the aromatic and perfluoroaromatic rings is a significant driving force for this interaction. rsc.org

In the solid state, these interactions often lead to the formation of alternating stacks of the phenyl and perfluorophenyl rings. This face-to-face stacking arrangement is a recurring motif in the crystal engineering of compounds containing both arene and perfluoroarene moieties. For instance, in a cocrystal of N-phenylbenzamide and pentafluoro-N-(perfluorophenyl)benzamide, π-π stacking interactions are crucial in linking the primary hydrogen-bonded chains into layers. rsc.org

The geometry of these π-π stacking interactions can vary. In some crystalline architectures, a parallel-displaced arrangement is observed. The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions. While specific distances for this compound are not detailed in the provided search results, studies on related systems provide insights. For example, in a cocrystal involving a pentafluorophenyl-containing amide, the distance between the centroid of the pentafluorophenyl ring and the plane of an interacting arene was found to be 3.35 Å. acs.org

The combination of hydrogen bonding and arene-perfluoroarene stacking leads to a hierarchical self-assembly process, where strong hydrogen bonds form one-dimensional chains, and weaker π-π interactions organize these chains into two-dimensional layers, which then pack to form the three-dimensional crystal lattice. rsc.org

Role of Pentafluorophenyl Group in Directing Self-Assembly

The pentafluorophenyl group plays a crucial role in directing the self-assembly of this compound and related molecules. Its electron-withdrawing nature creates a significant quadrupole moment on the aromatic ring, making it an excellent partner for arene-perfluoroarene stacking interactions with electron-rich aromatic systems. This predictable and directional interaction is a powerful tool in crystal engineering for the construction of specific supramolecular architectures. rsc.org

The presence of the pentafluorophenyl group can favor a stepwise self-assembly mechanism. In systems containing both phenyl and perfluorophenyl rings, the initial and strongest interaction is typically the N-H···O=C hydrogen bond, which forms one-dimensional chains. The pentafluorophenyl groups then guide the assembly of these chains into layers through arene-perfluoroarene stacking. This hierarchical assembly process, from 1D chains to 2D layers and finally to a 3D structure, is a common feature in such systems. rsc.org

Molecular Electrostatic Potential (MEP) plots highlight the electronic complementarity between the amide groups and the aromatic rings, which helps in understanding the formation of cocrystals and other self-assembled structures. rsc.org The electron-deficient nature of the pentafluorophenyl ring makes it a key component in designing molecules that can form predictable and stable supramolecular assemblies.

Formation of Cocrystals and Multicomponent Assemblies

This compound and related compounds are excellent candidates for the formation of cocrystals and other multicomponent assemblies. Cocrystals are crystalline solids that consist of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. The ability of this compound to participate in both strong hydrogen bonding and arene-perfluoroarene stacking makes it a versatile building block for cocrystal engineering.

A notable example is the cocrystal formed between N-phenylbenzamide and pentafluoro-N-(perfluorophenyl)benzamide. In this system, the primary driving force for cocrystal formation is the strong N-H···O=C hydrogen bond between the two different amide molecules. rsc.org The resulting hydrogen-bonded chains are then organized into a stable crystalline lattice through arene-perfluoroarene π-π stacking between the phenyl ring of N-phenylbenzamide and the pentafluorophenyl ring of its counterpart. rsc.org

Conformational Equilibria Driven by Solvent Effects and Non-Covalent Interactions

The conformation of this compound, particularly the relative orientation of the two aromatic rings with respect to the central amide plane, is influenced by a combination of intramolecular non-covalent interactions and the surrounding solvent environment. In the solid state, the observed conformation is a result of optimizing intermolecular interactions within the crystal lattice, which may differ from the lowest energy conformation of an isolated molecule in the gas phase or in solution.

For N-arylbenzamides, the torsion angles between the amide plane and the flanking aryl rings are key conformational parameters. In the crystalline state of related compounds, these torsion angles are often influenced by the need to form efficient hydrogen bonding and π-stacking networks. rsc.org For instance, significant changes in torsion and planarity are observed when comparing the optimized structures of isolated molecules with their conformations in the solid state, highlighting the influence of supramolecular interactions on molecular geometry. rsc.org

While specific experimental or computational data on the conformational equilibria of this compound in different solvents were not found in the provided search results, general principles suggest that the polarity of the solvent would play a significant role. In non-polar solvents, intramolecular interactions might dominate, while in polar solvents, intermolecular interactions with the solvent molecules could lead to different preferred conformations. The balance between the enthalpic and entropic contributions to the free energy of different conformers would be solvent-dependent. For other amide-containing molecules, it has been shown that the conformational equilibrium can be significantly shifted by changing the solvent, due to differences in the solvation of the various conformers.

Coordination Chemistry and Metal Complexation with N Pentafluorophenyl Benzamide Ligands

Design and Synthesis of N-(Pentafluorophenyl)benzamide-Based Ligands

The design of ligands based on the this compound framework is often guided by the intended application, particularly in catalysis. The parent compound is typically used as a simple, monodentate ligand that can become bidentate upon C-H activation.

Design Principles: The primary design feature of this compound in coordination chemistry is its function as a weakly coordinating directing group. The amide oxygen can offer an initial coordination site, positioning a specific C-H bond of the benzoyl ring proximate to the metal center for activation. The highly electronegative pentafluorophenyl group enhances the acidity of the amide N-H proton, which can facilitate deprotonation and the formation of a more strongly bound amido complex under basic conditions.

While the simple this compound is common, more complex, multidentate ligands can be designed by incorporating additional donor functionalities. General strategies, observed in related benzamide (B126) systems, include:

Appending Coordinating Groups: Attaching moieties with donor atoms like nitrogen (e.g., pyridine (B92270), imidazole) or oxygen to the benzamide backbone. This converts the simple scaffold into a chelating or bridging ligand. arkat-usa.org

Creating Multitopic Platforms: Synthesizing molecules that incorporate multiple benzamide units. For instance, attaching several pentafluorobenzamido groups to a central core, such as a triazine ring, can create tripodal ligands capable of encapsulating metal ions or anions.

Synthesis: The synthesis of the parent this compound is straightforward, typically involving the acylation of pentafluoroaniline with benzoyl chloride or a related benzoic acid derivative. For more elaborate, multidentate ligands, multi-step synthetic routes are required. For example, the synthesis of benzamide derivatives containing appended imidazole (B134444) or pyridine groups can be achieved by treating activated benzoic acid (e.g., with carbonyldiimidazole) with the corresponding amine-functionalized heterocycle, such as histamine (B1213489) or 2-(2-aminoethyl)pyridine. arkat-usa.org

Complexation with Transition Metals (e.g., Rh, Ni, Cu, Pt)

The N-pentafluorophenyl amide group has been successfully employed as a directing group for rhodium-catalyzed reactions and has been incorporated into ligands for other transition metals. nih.govrsc.org

Rhodium (Rh): this compound is a highly effective directing group ligand for Rh(III)-catalyzed C-H activation reactions. rsc.orgnih.gov In these processes, the ligand coordinates to the rhodium center in situ, facilitating the selective functionalization of the ortho-C-H bond of the benzamide ring. This approach has been pivotal in developing aerobic oxidative olefinations, where the unique electronic nature of the N-pentafluorophenyl group is crucial for achieving catalytic turnover using air as the sole oxidant. nih.govrsc.org

Nickel (Ni): While examples with the parent ligand are scarce, derivatives have been used to form stable nickel complexes. For instance, N-(2-benzoylphenyl)benzamide, a related scaffold, reacts with nickel precursors to yield well-defined complexes. These complexes have demonstrated reactivity in polymerization catalysis upon activation.

Copper (Cu) and Platinum (Pt): Direct coordination complexes of the parent this compound with copper and platinum are not extensively documented in the reviewed literature. However, numerous Cu(II) and Pt(II) complexes featuring other substituted benzamide or pyridine carboxamide ligands have been synthesized and characterized. mdpi.comrsc.orgmdpi.commdpi.com These studies show that the amide oxygen and other appended nitrogen donors are effective coordination sites. mdpi.com Furthermore, a significant body of work exists on platinum and copper complexes that contain a pentafluorophenyl (C₆F₅) group directly σ-bonded to the metal center, although in these cases, the this compound is not the primary ligand. mdpi.comresearchgate.netnih.gov

The stoichiometry and geometry of complexes involving this compound-based ligands are dictated by the metal, the ligand's denticity, and the reaction conditions.

Rhodium Complexes: In Rh(III)-catalyzed C-H activation, this compound acts as a bidentate, monoanionic ligand after C-H cleavage. It forms a five-membered cyclometalated intermediate, often referred to as a rhodacycle. nih.govrsc.org This intermediate features a 1:1 ligand-to-metal stoichiometry. The coordination geometry around the Rh(III) center is typically octahedral, with the C and O atoms of the deprotonated ligand occupying two coordination sites in a chelating fashion.

Nickel Complexes: For related ligands like N-(2-benzoylphenyl)benzamide, nickel(II) complexes have been isolated where the ligand acts as a dianionic κ²N,O-chelate. These complexes can adopt a square planar geometry around the Ni(II) center.

Copper and Platinum Complexes: For analogous benzamide-based ligands, the resulting geometries vary. Copper(II) complexes with NNO-donor aroylhydrazone ligands have been shown to possess distorted octahedral coordination geometries with a 1:2 metal-to-ligand stoichiometry. rsc.org Platinum(II) complexes containing a C₆F₅ ancillary ligand and other phosphine (B1218219) ligands have been characterized with a trans square planar geometry. mdpi.comresearchgate.netnih.gov

Table 1: Geometry and Stoichiometry of Representative Transition Metal Complexes with Benzamide-Type Ligands

| Metal | Ligand/System | Stoichiometry (Metal:Ligand) | Coordination Geometry | Coordination Mode |

| Rh(III) | This compound | 1:1 (in catalytic intermediate) | Octahedral | Bidentate (C,O-chelate) |

| Ni(II) | N-(2-Benzoylphenyl)benzamide | 1:1 | Square Planar | Bidentate (N,O-chelate) |

| Cu(II) | (E)-3-hydroxy-N′-(1-(pyrazin-2-yl)ethylidene)benzohydrazide | 1:2 | Distorted Octahedral | Tridentate (N,N,O-chelate) |

| Pt(II) | PTA in trans-(PtCl(C₆F₅)(PTA)₂) | 1:2 | Square Planar | Monodentate (P-donor) |

Spectroscopic techniques are essential for confirming the coordination of this compound-based ligands to a metal center. Key methods include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by X-ray crystallography.

Infrared (IR) Spectroscopy: Coordination of an amide ligand to a metal center typically results in a noticeable shift in the vibrational frequency of the carbonyl group (ν(C=O)). If coordination occurs through the amide oxygen, a decrease in the ν(C=O) stretching frequency is expected due to the weakening of the C=O bond. In cases where the amide is deprotonated to form an amido complex, the analysis becomes more complex, but significant changes in the fingerprint region are observed. The appearance of new, low-frequency bands can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. For example, in a related copper(II) complex, bands appearing around 547 cm⁻¹ and 439 cm⁻¹ were assigned to Cu-O and Cu-N stretching vibrations, respectively, confirming coordination. mdpi.com

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for characterizing these complexes in solution. Upon coordination, shifts in the resonances of the protons and carbons near the binding site (e.g., the aromatic rings) are observed. ¹⁹F NMR is particularly useful for ligands containing the pentafluorophenyl group. Changes in the chemical shifts of the fluorine atoms relative to the free ligand provide direct evidence of changes in the electronic environment upon complexation.

Table 2: Spectroscopic Methods for Characterizing Metal-Ligand Interactions with Benzamides

| Technique | Observable Change | Interpretation |

| IR Spectroscopy | Shift in ν(C=O) frequency | Coordination via amide oxygen (red-shift) or nitrogen. |

| Appearance of new low-frequency bands (400-600 cm⁻¹) | Formation of new M-O and M-N bonds. | |

| ¹H & ¹³C NMR | Shifts in aromatic and amide proton/carbon signals | Change in electronic environment upon metal binding. |

| ¹⁹F NMR | Shifts in C₆F₅ fluorine signals | Direct evidence of coordination affecting the pentafluorophenyl ring. |

| X-ray Diffraction | Bond lengths and angles | Unambiguous determination of solid-state structure, coordination mode, and geometry. |

Applications in Homogeneous Catalysis as Ligand Scaffolds

The most prominent application of this compound in coordination chemistry is its role as a ligand scaffold in homogeneous catalysis, particularly for rhodium. nih.govrsc.org

Rhodium-Catalyzed C-H Functionalization: this compound has been identified as a superior directing group for Rh(III)-catalyzed oxidative C-H olefination reactions. nih.govrsc.orgnih.gov The ligand facilitates the coupling of a wide range of arenes and heteroarenes with various olefins. A key advantage of this system is its ability to use atmospheric air as the terminal oxidant, which is a greener and more atom-economical approach compared to systems requiring stoichiometric chemical oxidants. nih.gov The proposed mechanism involves the formation of a five-membered rhodacycle intermediate, which then undergoes migratory insertion with the olefin, followed by β-hydride elimination. nih.govrsc.org The resulting Rh(I) species is reoxidized to Rh(III) by molecular oxygen to complete the catalytic cycle. nih.govrsc.org This catalytic system has also been extended to other transformations, such as C-H thiolation. sci-hub.ru

Nickel-Catalyzed Polymerization: Related ligand systems, such as N-(2-benzoylphenyl)benzamido derivatives, have been used to prepare nickel(II) complexes that, upon activation with a co-catalyst like tris(pentafluorophenyl)borane, become active for the polymerization of ethylene.

Table 3: Applications of this compound and Derivatives in Homogeneous Catalysis

| Metal | Ligand | Co-Catalyst/Oxidant | Reaction | Key Finding |

| Rh(III) | This compound | Air (O₂) | Aerobic C-H Olefination | The N-pentafluorophenyl group is crucial for enabling catalytic turnover with air as the sole oxidant. nih.govrsc.org |

| Rh(III) | This compound | Ag₂CO₃ | C-H Thiolation | The directing group enables functionalization with diaryl disulfides. sci-hub.ru |

| Ni(II) | N-(2-Benzoylphenyl)benzamide | B(C₆F₅)₃ | Ethylene Polymerization | Forms a zwitterionic active complex capable of producing low molecular weight polyethylene. |

Catalytic Applications of N Pentafluorophenyl Benzamide in Organic Transformations

N-(Pentafluorophenyl)benzamide as a Directing Group in C–H Activation

The this compound moiety has proven to be a powerful directing group for transition-metal-catalyzed C–H functionalization. nih.govrsc.org This directing group has been particularly instrumental in Rhodium(III)-catalyzed reactions, enabling transformations that are difficult to achieve with other auxiliaries. Its effectiveness stems from the combination of the coordinating amide functionality and the strongly electron-withdrawing nature of the pentafluorophenyl ring.

A significant application of this compound is in the Rhodium(III)-catalyzed oxidative olefination of arenes and heteroarenes. nih.govnih.gov This reaction allows for the direct coupling of unactivated aryl C–H bonds with a variety of olefins. rsc.org A crucial advantage of employing the N-pentafluorophenyl benzamide (B126) directing group is its ability to facilitate catalytic turnovers using air as the sole and terminal oxidant, eliminating the need for stoichiometric co-oxidants like peroxides or inorganic salts. nih.govrsc.org This makes the process greener and more environmentally benign, as water is the only byproduct. nih.gov

The transformation is compatible with a wide range of substrates. N-Pentafluorophenyl benzamides bearing both electron-donating and electron-withdrawing groups on the benzoyl ring react efficiently to provide the corresponding ortho-olefinated products in excellent yields. nih.gov The reaction also tolerates various halide substituents, which can serve as handles for further synthetic manipulations. nih.gov The scope extends to different olefin coupling partners, including activated olefins like acrylates and unactivated olefins such as simple styrenes. nih.govrsc.org

Meta-substituted benzamides can lead to a mixture of regioisomeric products, indicating that the electronic properties of the C–H bond also influence the reaction's regioselectivity. rsc.org The reaction conditions can be applied to both aryl and heteroaryl benzamides, showcasing the broad utility of this methodology. nih.gov

| Entry | Benzamide Substituent (R) | Olefin | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | n-Butyl acrylate | (E)-butyl 3-(2-(N-(pentafluorophenyl)carbamoyl)phenyl)acrylate | 85 |

| 2 | 4-Me | n-Butyl acrylate | (E)-butyl 3-(5-methyl-2-(N-(pentafluorophenyl)carbamoyl)phenyl)acrylate | 89 |

| 3 | 4-OMe | n-Butyl acrylate | (E)-butyl 3-(5-methoxy-2-(N-(pentafluorophenyl)carbamoyl)phenyl)acrylate | 91 |

| 4 | 4-CF3 | n-Butyl acrylate | (E)-butyl 3-(5-(trifluoromethyl)-2-(N-(pentafluorophenyl)carbamoyl)phenyl)acrylate | 88 |

| 5 | 4-F | n-Butyl acrylate | (E)-butyl 3-(5-fluoro-2-(N-(pentafluorophenyl)carbamoyl)phenyl)acrylate | 86 |

| 6 | 4-Cl | Styrene | N-(pentafluorophenyl)-4-chloro-2-((E)-styryl)benzamide | 75 |

| 7 | 3-Me | n-Butyl acrylate | Regioisomeric mixture | 82 |

Data is synthesized from narrative descriptions of reaction yields in the source material for illustrative purposes. nih.gov

The proposed mechanism for the Rh(III)-catalyzed C–H olefination highlights the critical role of the this compound directing group. nih.gov The catalytic cycle is believed to initiate with the coordination of the benzamide's amide group to the [Rh(III)] catalyst. nih.gov This is followed by a concerted metalation-deprotonation step, leading to the cleavage of the ortho-C–H bond and the formation of a five-membered rhodacycle intermediate. nih.govrsc.org

Subsequent coordination of the olefin to the rhodium center and a 1,2-migratory insertion of the olefin into the Rh-C bond forms a seven-membered rhodacycle. nih.gov This intermediate then undergoes β-hydride elimination to release the olefinated product and a [Rh(I)-H] species. nih.gov The final step involves the reoxidation of the active [Rh(III)] catalyst. In this specific system, molecular oxygen from the air is proposed to be the terminal oxidant that regenerates the Rh(III) center from the Rh(I) species, completing the catalytic cycle. nih.govrsc.org This reoxidation step is likely facilitated by the acetate (B1210297) base present in the reaction mixture. nih.gov The directing group remains attached to the product molecule after the olefination.

Pentafluorophenyl-Containing Boranes as Lewis Acid Catalysts

The pentafluorophenyl group is a key component not only in directing groups but also in the design of powerful Lewis acid catalysts. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, commonly known as BCF, is a prominent example. mdpi.comacs.org The strong Lewis acidic nature of BCF arises from the highly electron-withdrawing pentafluorophenyl groups attached to the electron-deficient boron atom. mdpi.com This high Lewis acidity, combined with its relative stability, makes BCF a versatile catalyst for a wide array of organic transformations. mdpi.comnih.gov

Tris(pentafluorophenyl)borane has been extensively used as a catalyst, particularly in reactions involving silanes as stoichiometric reductants. mdpi.com A major application is the deoxygenation of alcohols, carbonyls, and their derivatives. mdpi.comrsc.org This catalytic system provides an efficient metal-free method for the cleavage of C–O bonds. rsc.org For instance, the B(C₆F₅)₃/hydrosilane combination is effective for the reduction of ketones and alcohols to their corresponding hydrocarbons. rsc.org

Beyond deoxygenation, BCF catalyzes a variety of other powerful transformations, including:

Hydrosilylation : The addition of Si-H bonds across double or triple bonds. mdpi.com

Hydrogenation : BCF can activate H₂, often as part of a frustrated Lewis pair, for metal-free hydrogenations. mdpi.comacs.org

Borylation : The introduction of a boryl group into organic molecules. acs.orgnih.gov

Polymerization : It serves as a co-catalyst in olefin polymerization. rsc.org

The versatility of BCF is further demonstrated by its ability to promote the reduction of N-heterocycles and the deoxygenation of carbohydrates. mdpi.com

Tris(pentafluorophenyl)borane has been central to the development of Frustrated Lewis Pair (FLP) chemistry. mdpi.comacs.org An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical donor-acceptor adduct. wikipedia.org This "unquenched" reactivity allows the pair to activate small molecules that can undergo heterolysis. wikipedia.org

Due to its high Lewis acidity and the significant steric bulk of its three pentafluorophenyl rings, BCF is an excellent Lewis acid component for FLPs. acs.orgwikipedia.org When paired with a bulky Lewis base, such as tricyclohexylphosphine (B42057) (PCy₃), the resulting FLP is capable of activating small molecules like dihydrogen (H₂). wikipedia.org For example, the mixture of PCy₃ and B(C₆F₅)₃ reacts with H₂ to form the corresponding phosphonium (B103445) and borate (B1201080) ions, [HPCy₃]⁺ and [HB(C₆F₅)₃]⁻. wikipedia.org This ability to split H₂ has been exploited in the development of metal-free catalytic hydrogenation reactions. wikipedia.org FLPs involving BCF have also been shown to activate other small molecules like alkenes, alkynes, and carbon dioxide. mdpi.com

General Considerations for this compound in Catalyst Design

The successful application of this compound as a directing group and the broad utility of the pentafluorophenyl moiety in Lewis acid catalysis offer several important considerations for modern catalyst design.

The this compound functional group combines two key features: a robust coordinating atom (the amide oxygen/nitrogen) and a sterically demanding, strongly electron-withdrawing aryl ring. This combination is crucial for its role in C–H activation, where it not only directs the catalyst to a specific site but also influences the electronic environment of the catalytic center, potentially facilitating key steps like oxidative addition or reductive elimination. The ability to enable catalysis using air as the oxidant underscores the unique electronic effect this group imparts on the catalytic system.

More broadly, the pentafluorophenyl group is a privileged substituent in catalyst development. As seen with tris(pentafluorophenyl)borane, its electron-withdrawing nature enhances Lewis acidity, while its steric bulk enables novel reactivity patterns, such as those observed in FLP chemistry. These features—high Lewis acidity, steric hindrance, and relative stability—make pentafluorophenyl-containing compounds attractive targets for the design of new main-group catalysts and reagents. The insights gained from both the directing group applications and the Lewis acid catalysis of related compounds highlight the versatility of the pentafluorophenyl motif as a powerful tool for controlling reactivity and selectivity in organic synthesis.

Exploration of N Pentafluorophenyl Benzamide in Advanced Materials Science Research

Incorporation into Polymeric Architectures and Resulting Supramolecular Assemblies

The N-(pentafluorophenyl)benzamide motif is particularly valuable in polymer chemistry for its ability to direct the formation of well-defined macromolecular structures and to drive their subsequent self-assembly into complex, higher-order systems. The interactions involving the pentafluorophenyl group, such as phenyl-pentafluorophenyl stacking, play a crucial role in the solid-state supramolecular architecture of materials. soton.ac.uk

Synthesis of Telechelic Poly(p-benzamide)s with Pentafluorophenyl End-Groups

A significant advancement in the use of this compound derivatives has been the synthesis of well-defined telechelic poly(p-benzamide)s. rero.chunifr.ch These polymers, which possess reactive functional groups at both ends of the chain, are synthesized via a chain-growth polycondensation of monomers like pentafluorophenyl-4-amino benzoate (B1203000) derivatives. rero.chunifr.chacs.org This polymerization is typically conducted in the presence of a bifunctional initiator and a base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). rero.chunifr.ch To prevent uncontrolled self-initiated polymerization and maintain control over the molecular weight, the reaction is carried out at low temperatures, such as -70 °C. rero.chunifr.ch

The use of highly reactive pentafluorophenyl esters in this process facilitates the synthesis of high molecular weight poly(p-benzamide)s, reaching up to 50,000 Da. figshare.com The resulting telechelic polymers have labile ester end groups that are amenable to post-polymerization modification. rero.chacs.org This allows for the introduction of a wide range of functional end-groups, including alkynes, amines, alcohols, and olefins, by reacting the polymer with different functional amines. rero.chunifr.chacs.org The success of these modifications is confirmed through analytical techniques such as 1H NMR spectroscopy and MALDI-ToF mass spectrometry. rero.chunifr.chacs.org

| Parameter | Description | Source(s) |

| Polymer Type | Telechelic Poly(p-benzamide)s | rero.chunifr.ch |

| Monomer Example | Pentafluorophenyl-4-amino benzoate derivatives | rero.chunifr.chacs.org |

| Polymerization Method | Chain-growth polycondensation | rero.chunifr.ch |

| Initiation System | Bifunctional initiator with LiTMP as base | rero.chunifr.ch |

| Reaction Temperature | -70 °C (to prevent self-initiation) | rero.chunifr.ch |

| End-Group Functionality | Labile pentafluorophenyl esters | acs.org |

| Post-Modification | Reaction with functional amines to introduce alkyne, amine, alcohol, etc. | rero.chacs.org |

| Characterization | GPC, 1H NMR, MALDI-ToF Mass Spectrometry | rero.chunifr.chacs.org |

Self-Organization and Superstructure Formation in Solution

The precise architecture of polymers containing benzamide (B126) and pentafluorophenyl groups is a key determinant of their ability to self-organize in solution. The combination of a rigid polymer backbone with specific, interacting end-groups can lead to the formation of complex supramolecular assemblies. wur.nl Benzamide-based molecules, for instance, are known to self-assemble into cylindrical structures that can further organize into liquid crystalline phases. nih.gov

In the case of poly(p-benzamide)s end-capped with pentafluorophenyl groups, the noncovalent interactions involving the fluorinated rings are critical. These interactions can include phenyl-pentafluorophenyl stacking and hydrogen bonding, which guide the assembly into one-, two-, or three-dimensional superstructures. soton.ac.uknih.gov The dynamic and tunable nature of these noncovalent bonds allows for the formation of well-organized chiral supramolecular assemblies with tailored properties. wur.nl This behavior is foundational to creating materials with ordered domains, which is essential for applications in electronics and photonics.

Potential for Electronic Materials (e.g., Organic Semiconductors) due to Fluorination

The incorporation of fluorine atoms or fluorinated groups into organic molecules is a well-established strategy for modulating their electronic properties for applications in materials chemistry. sigmaaldrich.com The pentafluorophenyl group in this compound is strongly electron-withdrawing, which can significantly influence the performance of the resulting materials in electronic devices.

Molecules containing imide and amide frameworks are considered promising candidates for high-performance organic semiconductors due to their high electron affinities and excellent chemical and thermal stability. nih.gov The introduction of the pentafluorophenyl group enhances these characteristics, making such compounds particularly suitable for n-type organic field-effect transistors (OFETs), where efficient electron transport is required. science.gov The stability and electron-accepting nature of related compounds, such as tris(pentafluorophenyl)borane, have been leveraged for doping organic semiconductors. rsc.org The high thermal stability of fluorinated building blocks compared to their non-fluorinated counterparts is an additional advantage for the durability and operational lifetime of electronic devices. sigmaaldrich.com

Investigation of this compound as a Building Block for Functional Materials

This compound and its derivatives are increasingly recognized as versatile building blocks for the rational design of advanced functional materials. mdpi.com Their utility stems from the unique combination of the rigid, hydrogen-bonding capable benzamide unit and the electronically active, sterically defined pentafluorophenyl ring.

This molecular framework allows for the creation of materials with dual functionalities. scitechdaily.com For example, the ability to synthesize well-defined telechelic polymers opens the door to creating complex macromolecular architectures like block copolymers or polymer networks. researchgate.net These structures can be designed to self-assemble into porous molecular crystals or other ordered systems. scitechdaily.com The electronic properties conferred by the fluorinated ring make these building blocks suitable for creating novel organic semiconductors, sensors, and other optoelectronic components. nih.govnih.gov The Sonogashira-Hagihara reaction, a type of cross-coupling reaction, has been shown to be applicable to similar complex molecules, suggesting that the this compound scaffold can be further functionalized to introduce a wide spectrum of functional groups, thereby expanding its utility in creating multifunctional materials. mdpi.com

Future Research Directions and Emerging Paradigms for N Pentafluorophenyl Benzamide

Integration with Flow Chemistry and High-Throughput Experimentation

The synthesis of benzamide (B126) derivatives is increasingly benefiting from the adoption of continuous flow chemistry. This technique offers significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, and facile scalability. The continuous flow synthesis of a potent and highly selective δ-opioid receptor agonist, a complex benzamide derivative, has been successfully demonstrated using a sequence of microreactors with in-line IR analysis for real-time monitoring and control. nih.gov This approach allows for precise control over reaction parameters, leading to higher yields and purity. Future research will likely focus on adapting and optimizing continuous flow methodologies for the specific synthesis of N-(pentafluorophenyl)benzamide, potentially leading to more efficient and sustainable production processes.

Complementing flow chemistry, high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound. HTE allows for the rapid screening of a vast array of reaction conditions, including catalysts, solvents, and temperatures, on a small scale. unchainedlabs.com This systematic approach accelerates the identification of optimal synthetic routes and can uncover novel transformations. The goal of HTE is to efficiently explore a broad set of variables to expedite the optimization process, enabling researchers to quickly identify advantageous conditions. unchainedlabs.com The integration of HTE with the synthesis of this compound will enable a more systematic exploration of its chemical space, leading to the discovery of new derivatives with tailored properties.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of the pentafluorophenyl group are expected to impart novel reactivity to the this compound scaffold. This opens the door to exploring unprecedented chemical transformations. Research into benzamide derivatives has revealed a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties, stemming from their diverse chemical structures. nih.govnanobioletters.com By leveraging the distinct characteristics of the pentafluorophenyl moiety, scientists can aim to develop novel synthetic methodologies.

Future studies will likely investigate the activation of otherwise inert C-H bonds in the this compound molecule, the development of new catalytic cycles, and the exploration of its potential in asymmetric synthesis. The insights gained from these studies could lead to the creation of complex molecules with significant potential in medicinal chemistry and materials science. The systematic investigation of its reactivity will be crucial in expanding the synthetic utility of this compound.

Advanced Theoretical Modeling for Predictive Design of Derivatives

Computational chemistry and advanced theoretical modeling are becoming indispensable tools in modern chemical research. In the context of this compound, these methods can provide profound insights into its electronic structure, reactivity, and interaction with other molecules. Molecular docking studies, for instance, have been successfully employed to understand the binding interactions of benzamide derivatives with biological targets such as PARP-1, a crucial enzyme in DNA damage repair. nih.gov

By employing techniques such as density functional theory (DFT) and molecular dynamics simulations, researchers can predict the properties and behavior of novel this compound derivatives before their synthesis. This predictive power can guide the rational design of new compounds with desired functionalities, such as enhanced biological activity or specific material properties. For example, a predictive design pattern has been established for certain anticancer drug analogues by correlating their lipophilicity with their therapeutic indexes. nih.gov This approach can significantly reduce the time and resources required for experimental work by focusing efforts on the most promising candidates.

Development of Smart Materials Based on this compound Scaffolds

The inherent properties of the this compound structure make it an attractive building block for the creation of "smart" materials. These are materials that can respond to external stimuli such as changes in pH, temperature, or light. nih.govnih.govresearchgate.net The development of stimuli-responsive nanomaterials has garnered wide attention due to their potential in biomedical applications, offering tailored release capabilities with excellent spatial, temporal, and dosage control. nih.gov

Future research is expected to explore the incorporation of this compound into polymers and hydrogels to create materials with tunable properties. For example, the synthesis of stimuli-responsive copolymers of N-isopropyl acrylamide has demonstrated the potential for creating materials with enhanced longevity in aqueous environments for applications in micro- and nanofluidics and drug delivery. rsc.org The unique electronic nature of the pentafluorophenyl group could be exploited to develop sensors that can selectively detect specific analytes. For instance, a biomimetic sensor based on a porphyrin iron (III) chloride derivative has been developed for the selective detection of the herbicide 2,4-D. researchgate.net The versatility of the this compound scaffold opens up exciting possibilities for the design of novel functional materials with applications in electronics, environmental monitoring, and biomedicine.

Interdisciplinary Approaches in Advanced Chemical Synthesis and Characterization

Advancing the frontiers of this compound research will necessitate a highly interdisciplinary approach. The synthesis and development of novel benzamide derivatives with potential antitumor activity, for example, requires a combination of synthetic chemistry, molecular modeling, and biological evaluation. nih.gov The successful development of new drugs and materials often hinges on the synergy between different scientific disciplines.

Collaboration between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial for fully realizing the potential of this compound. Advanced characterization techniques will also play a pivotal role. A comprehensive understanding of the structure and properties of new materials and molecules requires a suite of analytical methods. This includes topological techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM), internal structure techniques such as transmission electron microscopy (TEM) and X-ray diffraction (XRD), and compositional techniques like X-ray photoelectron spectroscopy (XPS) and secondary ion mass spectrometry (SIMS). researchgate.net By integrating expertise and techniques from various fields, researchers can accelerate the pace of discovery and innovation in the chemistry of this compound.

Q & A

What are the recommended methods for synthesizing N-(pentafluorophenyl)benzamide with optimal purity?

Basic

The synthesis of this compound can be achieved via fluorocyclisation using iodine(I)/iodine(III) catalysis. This method involves reacting a benzamide precursor with a fluorinated reagent under controlled conditions. Key steps include:

- Precursor Preparation : Use N-(pent-4-en-1-yl)benzamide as a starting material.

- Catalytic System : Employ [I(py)₂][BF₄] as the iodine(III) source and HF·pyridine as the fluoride donor.

- Reaction Optimization : Maintain anhydrous conditions at 0–25°C for 6–12 hours.

- Yield : Expect ~48% yield for the pentafluorophenyl analogue, with purity confirmed via HPLC (>95%) .

How can researchers characterize the structural properties of this compound using crystallographic techniques?

Basic

X-ray crystallography is the gold standard for structural elucidation:

- Crystal Growth : Use slow evaporation from a dichloromethane/hexane mixture.

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply the SHELXL program for structure solution and refinement. Validate geometry using ORTEP-3 for graphical representation .

What analytical techniques are essential for assessing the stability of this compound under various storage conditions?

Basic

Stability studies should combine:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal stability).

- HPLC-MS Monitoring : Track degradation products over 1–6 months at 4°C, 25°C, and −20°C.

- NMR Spectroscopy : Compare ¹H/¹⁹F NMR spectra pre- and post-storage to detect structural changes .

What initial biological screening approaches are appropriate for evaluating the bioactivity of this compound?

Basic

Prioritize assays based on structural analogs:

- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Test HDAC or kinase inhibition via fluorometric assays (e.g., HDAC-Glo™).

- Antimicrobial Activity : Employ broth microdilution against Gram-positive/negative bacteria .

How can reaction conditions be optimized to improve the yield of this compound in fluorocyclisation reactions?

Advanced

To address the moderate yield (48%) reported for fluorocyclisation:

- Solvent Screening : Compare dichloromethane, DMF, and THF for polarity effects.

- Catalyst Loading : Test iodine(III) concentrations from 1–5 mol%.

- Additive Screening : Introduce Lewis acids (e.g., Zn(OTf)₂) to stabilize intermediates.

- In Situ Monitoring : Use ¹⁹F NMR to track reaction progress and identify bottlenecks .

What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

Advanced

Combine molecular modeling and experimental validation:

- Molecular Docking : Use AutoDock Vina to simulate binding to HDAC8 or PARP-1 active sites.

- QSAR Modeling : Corrogate electronic effects of pentafluorophenyl substituents with bioactivity.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

How should researchers address discrepancies in crystallographic data refinement for this compound?

Advanced

Resolve refinement conflicts via:

- Twinned Data Analysis : Use the Hooft parameter in SHELXL to detect twinning.

- Disorder Modeling : Refine split positions for flexible pentafluorophenyl groups.

- Validation Tools : Cross-check with PLATON (ADDSYM) for missed symmetry .

What methodologies are recommended for investigating the HDAC inhibitory potential of this compound?

Advanced

Leverage benzamide-based HDAC inhibitor protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.